6-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one
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Overview
Description
6-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one typically involves multiple steps. One common method includes the condensation of 4-methylpiperazine with a suitable aldehyde or ketone, followed by cyclization with a pyrazole derivative. The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
6-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylpiperazin-1-yl)pyrimidin-5-ylboronic acid
- 4-Amino-5-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)thieno[2,3-b]pyridin-6(7H)-one
Uniqueness
6-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazolo[1,5-a]pyrimidine core with a piperazine moiety makes it particularly versatile for various applications .
Properties
IUPAC Name |
6-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-22-7-9-23(10-8-22)17(25)11-15-13-24-18(21-19(15)26)16(12-20-24)14-5-3-2-4-6-14/h2-6,12,15H,7-11,13H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMKQWFNRVHQAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CC2CN3C(=C(C=N3)C4=CC=CC=C4)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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